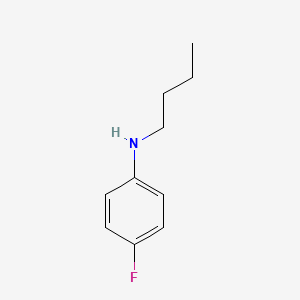

N-Butyl-4-fluoroaniline

Description

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

N-butyl-4-fluoroaniline |

InChI |

InChI=1S/C10H14FN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 |

InChI Key |

DDLVWYMKXCIZDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butyl-4-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoronitrobenzene with butylamine, followed by the reduction of the nitro group to an amine. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-4-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or the amine group.

Scientific Research Applications

N-Butyl-4-fluoroaniline has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and materials.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of N-Butyl-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability : The n-butyl group in this compound reduces metabolic defluorination compared to 4-fluoroaniline, as shown in rat studies .

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in N-Ethyl-4-fluoro-2-nitroaniline) significantly alter reactivity patterns compared to alkyl-substituted analogues .

- Structural Complexity : Bulky substituents (e.g., indole in 4-Fluoro-N-(1H-indol-6-ylmethyl)aniline) enhance biological target specificity but may reduce synthetic accessibility .

Biological Activity

N-Butyl-4-fluoroaniline is a compound of significant interest in biological research due to its unique chemical structure and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and implications for drug development.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H14FN |

| Molecular Weight | 169.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | FAWUGIRMLUJMCI-UHFFFAOYSA-N |

This compound features a butyl group attached to an aniline structure with a fluorine atom in the para position. This configuration influences its reactivity and biological activity, particularly in the context of enzyme interactions and cellular processes.

This compound’s biological activity is primarily attributed to its ability to interact with various molecular targets. The compound can act as either an inhibitor or activator of specific enzymes, depending on its concentration and the cellular environment. Research indicates that compounds in the fluoroaniline class often exhibit antimicrobial properties, which may extend to this compound as well.

Biological Activity

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties, which are common among fluoroanilines. These properties make it a candidate for further exploration in pharmaceutical applications aimed at combating bacterial infections.

- Enzyme Inhibition :

- Cellular Processes :

Study 1: Antimicrobial Efficacy

A study conducted on various fluoroanilines, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics.

Study 2: Enzyme Interaction

Research involving enzyme assays revealed that this compound acts as a competitive inhibitor of cyclooxygenase enzymes. Docking studies showed favorable binding interactions at the active site, suggesting potential applications in treating inflammatory conditions .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Medicinal Chemistry : Further studies are warranted to explore its potential as a scaffold for drug development, particularly in creating novel anti-inflammatory or antimicrobial agents.

- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound interacts with specific biological targets could provide insights into its therapeutic potential.

- Toxicological Assessments : Evaluating the safety profile and toxicity of this compound is essential before considering clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.